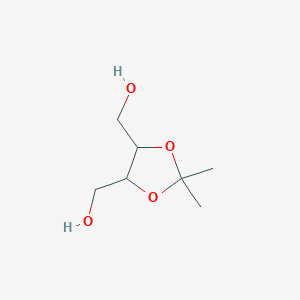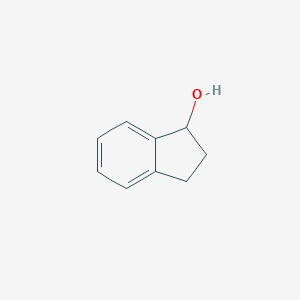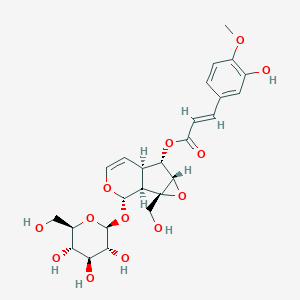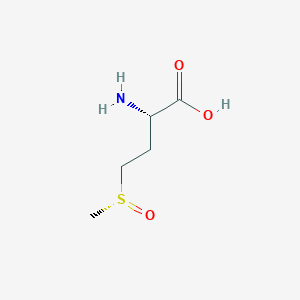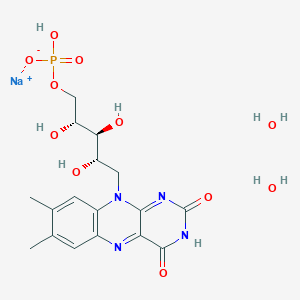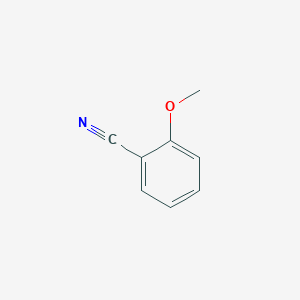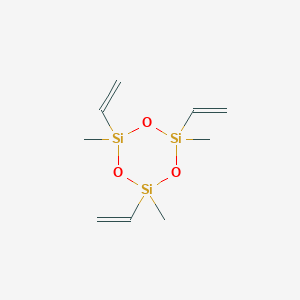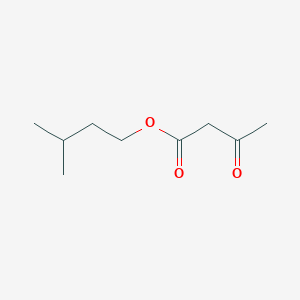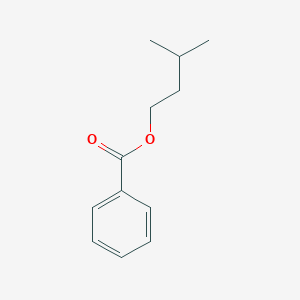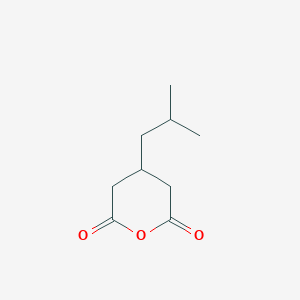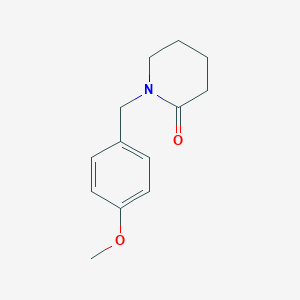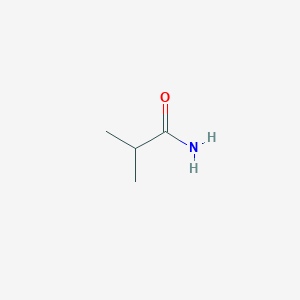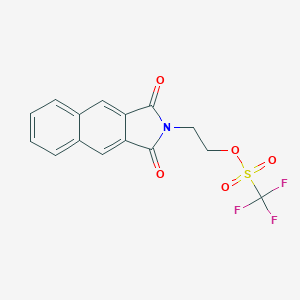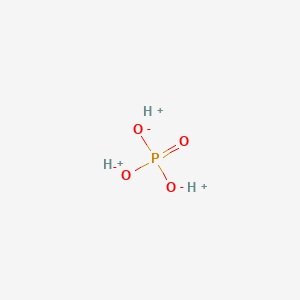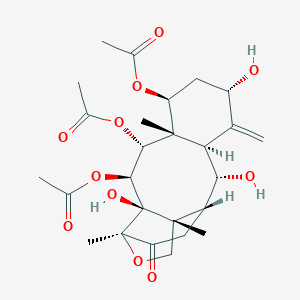
2-Deacetyl-5-decinnamatetaxagifine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deacetyl-5-decinnamatetaxagifine (DTX-3) is a natural taxane diterpene isolated from the bark of the yew tree Taxus chinensis. It has gained significant attention in the field of cancer research due to its potent anticancer activity against various types of cancer cells.
Aplicaciones Científicas De Investigación
Taxane Derivatives in Medicinal Chemistry
2-Deacetyl-5-decinnamatetaxagifine is identified as one of the novel taxane diterpenes isolated from the leaves and stems of Taxus chinensis. This discovery contributes to the broader understanding of taxane derivatives in medicinal chemistry. Taxanes are known for their significant therapeutic potential, particularly in cancer treatment (Zhang, Wiedenfeld, & Röder, 1991).
Role in Histone Deacetylation
Histone deacetylation is a crucial process in regulating gene expression and cellular functions. Studies on various compounds including 2-Deacetyl-5-decinnamatetaxagifine have provided insights into the roles and mechanisms of histone deacetylases (HDACs). These studies help in understanding the molecular frameworks of NAD-dependent histone deacetylation and their implications in genomic silencing and potentially aging (Seto & Yoshida, 2014).
Insights into Deacetylation Mechanisms
Research on melatonin deacetylation, for instance, sheds light on the biochemical mechanisms of deacetylation. Such studies, while not directly focused on 2-Deacetyl-5-decinnamatetaxagifine, provide a background understanding relevant to the compound's potential biochemical pathways and applications (Grace, Cahill, & Besharse, 1991).
Applications in Biomedical Fields
2-Deacetyl-5-decinnamatetaxagifine, through its association with chitin and chitosan, finds its significance in biomedical applications. The deacetylated derivatives of chitin, like chitosan, have been extensively studied for their use in various biomedical applications, such as wound healing, drug delivery, and tissue engineering (Jayakumar, Prabaharan, Nair, & Tamura, 2010).
Potential in Cancer Therapy
The role of compounds like 2-Deacetyl-5-decinnamatetaxagifine in inhibiting HDAC activity has been explored for its therapeutic potential in cancer treatment. The selective inhibition of HDAC, as observed in related compounds, suggests a promising avenue for cancer therapy (Ontoria et al., 2009).
Propiedades
Número CAS |
135996-82-6 |
|---|---|
Nombre del producto |
2-Deacetyl-5-decinnamatetaxagifine |
Fórmula molecular |
C26H36O11 |
Peso molecular |
524.6 g/mol |
Nombre IUPAC |
[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4-diacetyloxy-2,8,11-trihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate |
InChI |
InChI=1S/C26H36O11/c1-11-16(30)9-18(35-12(2)27)24(6)19(11)20(32)15-8-17(31)25(7)26(33,23(15,5)10-34-25)22(37-14(4)29)21(24)36-13(3)28/h15-16,18-22,30,32-33H,1,8-10H2,2-7H3/t15-,16-,18-,19-,20+,21-,22-,23-,24+,25+,26-/m0/s1 |
Clave InChI |
HOVZKJLKUYBNDD-DELXVENHSA-N |
SMILES isomérico |
CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)C[C@H]4[C@H]2O)C)C)O)OC(=O)C)OC(=O)C)C)O |
SMILES |
CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2O)C)C)O)OC(=O)C)OC(=O)C)C)O |
SMILES canónico |
CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2O)C)C)O)OC(=O)C)OC(=O)C)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



